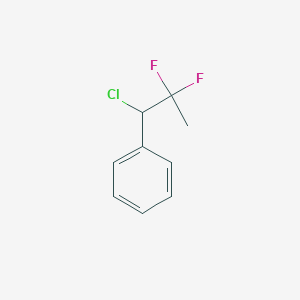

(1-Chloro-2,2-difluoropropyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

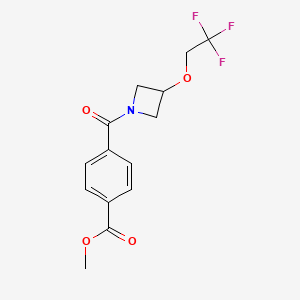

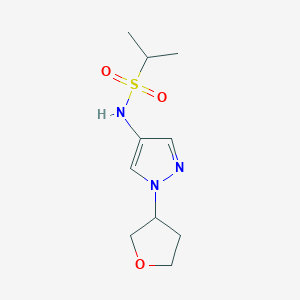

“(1-Chloro-2,2-difluoropropyl)benzene” is a chemical compound with the CAS Number: 1873501-54-2. It has a molecular weight of 190.62 . The IUPAC name for this compound is also “(1-chloro-2,2-difluoropropyl)benzene” and its InChI Code is 1S/C9H9ClF2/c1-9(11,12)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 .

Molecular Structure Analysis

The molecular structure of “(1-Chloro-2,2-difluoropropyl)benzene” can be represented by the InChI Code: 1S/C9H9ClF2/c1-9(11,12)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 .Aplicaciones Científicas De Investigación

Organic Synthesis

“(1-Chloro-2,2-difluoropropyl)benzene” could be used in organic synthesis . The presence of both a benzene ring and a chloro-difluoropropyl group could make it a useful intermediate in the synthesis of more complex organic compounds .

Material Science

In material science, this compound could potentially be used in the development of new materials . The unique properties of the benzene ring and the difluoropropyl group could contribute to the properties of the resulting material .

Chemical Synthesis

This compound could also be used in chemical synthesis . The presence of both a benzene ring and a chloro-difluoropropyl group could make it a useful reagent in various chemical reactions .

Chromatography

In chromatography, “(1-Chloro-2,2-difluoropropyl)benzene” could potentially be used as a standard for calibration . Its unique structure and properties could make it useful in this context .

Analytical Chemistry

In analytical chemistry, this compound could be used as a reference compound or internal standard . Its unique structure could make it easily identifiable and quantifiable in various analytical techniques .

Biological Activity

According to a study , geminal dihalocyclopropanes, especially the fluoro derivatives, form an important class of organic compounds, which have the ability to participate in synthetically useful reactions due to the presence of both, ring strain and of the gem -dihalomethylene fragment. Thus, they are of interest not only for the direct application as biologically active substances and functional materials but also as precursors to other fluorine-containing compounds .

Mecanismo De Acción

Target of Action

The primary target of (1-Chloro-2,2-difluoropropyl)benzene is the benzene ring in organic compounds . The benzene ring is a key component in many biological molecules and plays a crucial role in various biochemical reactions .

Mode of Action

(1-Chloro-2,2-difluoropropyl)benzene interacts with its target through a process known as the Friedel-Crafts alkylation . This reaction involves the introduction of an alkyl group onto the benzene ring . The reaction is facilitated by treating an aromatic compound with an alkyl chloride, in the presence of AlCl3, to generate a carbocation electrophile . The electrophile then forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate is then deprotonated to complete the reaction .

Biochemical Pathways

The Friedel-Crafts alkylation reaction affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic ring with an electrophile . The reaction maintains the aromaticity of the benzene ring, which is crucial for the stability of many biological molecules .

Pharmacokinetics

The compound’s molecular weight (19062) and structure suggest that it may have good bioavailability .

Result of Action

The alkylation of the benzene ring by (1-Chloro-2,2-difluoropropyl)benzene can result in the formation of new organic compounds . These compounds may have different properties and biological activities compared to the original molecules .

Action Environment

The action of (1-Chloro-2,2-difluoropropyl)benzene can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can affect the rate and outcome of the Friedel-Crafts alkylation . .

Propiedades

IUPAC Name |

(1-chloro-2,2-difluoropropyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF2/c1-9(11,12)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIHAWXEYBWGJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)Cl)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Chloro-2,2-difluoropropyl)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone](/img/structure/B2383849.png)

![3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate](/img/structure/B2383851.png)

![[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2383860.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2383863.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide](/img/structure/B2383866.png)

![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2383869.png)